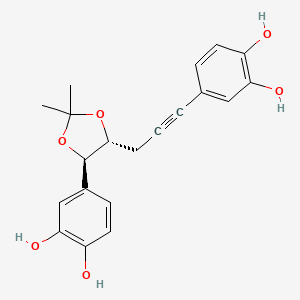

Nyasicol 1,2-acetonide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H20O6 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

4-[3-[(4R,5R)-5-(3,4-dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol |

InChI |

InChI=1S/C20H20O6/c1-20(2)25-18(5-3-4-12-6-8-14(21)16(23)10-12)19(26-20)13-7-9-15(22)17(24)11-13/h6-11,18-19,21-24H,5H2,1-2H3/t18-,19-/m1/s1 |

InChI Key |

RPLWVTHJIPAEKA-RTBURBONSA-N |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)C2=CC(=C(C=C2)O)O)CC#CC3=CC(=C(C=C3)O)O)C |

Canonical SMILES |

CC1(OC(C(O1)C2=CC(=C(C=C2)O)O)CC#CC3=CC(=C(C=C3)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Nyasicol 1,2-acetonide: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of Nyasicol 1,2-acetonide, a natural product isolated from Curculigo capitulata. Due to the limited specific research on this compound's biological activities, this guide also incorporates data and methodologies from recent studies on related compounds from the same plant, offering a valuable starting point for future research and development.

Core Compound Information

This compound is classified as a phenol and a lignan-type natural product.[1] It is isolated from the herbs of Curculigo capitulata.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1432057-64-1 | [2][3][4][5][6] |

| Molecular Formula | C₂₀H₂₀O₆ | [2][4] |

| Molecular Weight | 356.37 g/mol | [2][4] |

| Purity | >98% (by HPLC) | [2] |

| Appearance | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Storage | Desiccate at -20°C | [2] |

Biological Context and Potential Activities of Related Compounds

While direct biological studies on this compound are not extensively published, the source plant, Curculigo capitulata, is known for producing a variety of bioactive compounds.[7] Research on other norlignans and phenolic compounds isolated from this plant has revealed significant biological activities, suggesting potential areas of investigation for this compound.

A 2024 study on compounds from Curculigo capitulata demonstrated significant neuroprotective effects against glutamate-induced oxidative injury in SH-SY5Y cells.[8][9] Several norlignans and phenolics from the plant showed protection rates ranging from 29.4% to 52.8% at concentrations of 5 to 40 μM.[8] One of the compounds was found to exert its protective effect by regulating the Nrf2/HO-1 signaling pathway.[8]

Additionally, other bioactive norlignan glucosides from Curculigo capitulata have shown potent activity against ouabain-induced arrhythmia in guinea pig heart preparations.[10] The genus Curculigo has been traditionally used for treating various conditions, and modern research has explored its anti-inflammatory, antioxidant, and anti-tumor activities, among others.[7]

Table 2: Biological Activities of Compounds from Curculigo capitulata

| Compound Type | Biological Activity | Model System | Key Findings | Reference |

| Norlignans & Phenolics | Neuroprotection | Glutamate-induced injury in SH-SY5Y cells | Protection rates of 29.4-52.8% at 5-40 μM. One compound regulated the Nrf2/HO-1 pathway. | [8][9] |

| Norlignan Glucosides | Anti-arrhythmic | Ouabain-induced arrhythmia in guinea pig heart | Potent activity against induced arrhythmia. | [10] |

Experimental Protocols for Biological Evaluation

The following are detailed methodologies adapted from a recent study on the neuroprotective effects of compounds isolated from Curculigo capitulata.[8] These protocols can serve as a template for investigating the biological activities of this compound.

Neuroprotective Activity Assay

Objective: To evaluate the protective effect of a compound against glutamate-induced cytotoxicity in a human neuroblastoma cell line.

Cell Line: SH-SY5Y human neuroblastoma cells.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for 2 hours.

-

Induction of Injury: After the initial treatment, add glutamate to a final concentration of 10 mM and co-incubate for 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).

Western Blot Analysis for Mechanistic Studies

Objective: To investigate the effect of a compound on the expression of proteins in a specific signaling pathway (e.g., Nrf2/HO-1).

Methodology:

-

Cell Treatment and Lysis: Treat SH-SY5Y cells with the test compound and/or glutamate as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control (e.g., β-actin).

Visualizations

The following diagrams illustrate a general workflow for the biological evaluation of natural products and a potential signaling pathway that may be relevant for compounds from Curculigo capitulata.

Caption: General workflow for the isolation and biological evaluation of this compound.

Caption: Potential Nrf2/HO-1 signaling pathway for neuroprotection by C. capitulata compounds.

Conclusion and Future Directions

This compound is a structurally defined natural product with potential for biological activity, inferred from studies of its source organism and related compounds. While direct experimental data for this specific molecule is currently lacking in the public domain, the established neuroprotective and anti-arrhythmic activities of other constituents of Curculigo capitulata provide a strong rationale for its investigation.

Future research should focus on:

-

In vitro screening: Evaluating the cytotoxicity, anti-inflammatory, neuroprotective, and antimicrobial activities of this compound.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Assessing the efficacy and safety of this compound in relevant animal models based on promising in vitro results.

The experimental protocols and background information provided in this guide offer a solid foundation for researchers to begin exploring the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:1432057-64-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. CAS 1432057-64-1 | this compound [phytopurify.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 1432057-64-1 [m.chemicalbook.com]

- 6. This compound CAS#: 1432057-64-1 [m.chemicalbook.com]

- 7. Phytochemistry and Pharmacological Activity of Plants of Genus Curculigo: An Updated Review Since 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Architecture of Nyasicol 1,2-acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation and confirmation of Nyasicol 1,2-acetonide, a norlignan derivative isolated from Curculigo capitulata. This document details the spectroscopic data and experimental methodologies crucial for the unambiguous identification and characterization of this natural product.

Introduction

Nyasicol is a norlignan, a class of natural phenols, originally isolated from plants of the Curculigo and Hypoxis genera. The 1,2-acetonide derivative is a synthetically modified version of the natural product, often prepared to enhance its stability or modify its biological activity. The precise determination of its three-dimensional structure is fundamental for understanding its chemical properties and potential therapeutic applications. This guide summarizes the key analytical techniques and data that form the basis of its structural confirmation.

Physicochemical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1432057-64-1 | [1][2][3] |

| Molecular Formula | C₂₀H₂₀O₆ | [1][2] |

| Molecular Weight | 356.37 g/mol | [1][3] |

| Botanical Source | Curculigo capitulata | [4] |

| Compound Type | Norlignan | [2] |

Structure Elucidation and Spectroscopic Data

The structural framework of this compound was primarily elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The proton (¹H) and carbon-13 (¹³C) NMR data are essential for assigning the chemical structure. While the specific spectral data from the original elucidating publications were not directly retrieved in the search, the general approach involves the analysis of chemical shifts (δ), coupling constants (J), and correlation spectra (e.g., COSY, HSQC, HMBC).

Logical Workflow for NMR Data Interpretation

Caption: Workflow for NMR-based structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, and to gain structural information through the analysis of fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the accurate mass of the molecular ion.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: The sample is ionized using ESI in either positive or negative ion mode.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

-

Data Analysis: The elemental composition is calculated from the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (C₂₀H₂₀O₆)

| Adduct | Calculated m/z |

| [M+H]⁺ | 357.1333 |

| [M+Na]⁺ | 379.1152 |

| [M-H]⁻ | 355.1187 |

Signaling Pathway of Mass Spectrometry Fragmentation

The fragmentation pattern in MS/MS experiments provides valuable clues about the connectivity of atoms within the molecule.

Caption: Generalized fragmentation pathway in mass spectrometry.

Synthesis and Confirmation of the 1,2-acetonide Moiety

The 1,2-acetonide derivative of Nyasicol is typically prepared to protect the vicinal diol functionality.

Experimental Protocol: Acetonide Formation

-

Reaction Setup: Nyasicol is dissolved in an anhydrous solvent, commonly acetone, which also serves as the reagent.

-

Catalyst: A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a protic acid (e.g., p-toluenesulfonic acid) is added. 2,2-Dimethoxypropane can also be used as a water scavenger and acetonide source.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent.

-

Purification: The crude product is purified using column chromatography to yield pure this compound.

Confirmation of Acetonide Formation

The successful formation of the 1,2-acetonide is confirmed by:

-

¹H NMR: The appearance of two new singlet signals in the upfield region (typically δ 1.3-1.5 ppm), corresponding to the two diastereotopic methyl groups of the acetonide.

-

¹³C NMR: The appearance of a new quaternary carbon signal (for the C(CH₃)₂) and signals for the two methyl carbons.

-

Mass Spectrometry: An increase in the molecular weight corresponding to the addition of a C₃H₄ unit (40.03 Da) after accounting for the loss of two hydrogens.

Logical Flow for Synthesis and Confirmation

Caption: Synthesis and confirmation workflow for this compound.

Conclusion

The structure of this compound is rigorously established through a combination of modern spectroscopic techniques. NMR spectroscopy provides the detailed framework of the molecule, while mass spectrometry confirms the molecular formula and provides corroborating structural information through fragmentation analysis. The synthetic modification to form the 1,2-acetonide is a straightforward chemical transformation that is readily confirmed by the characteristic changes in the NMR and mass spectra. This comprehensive data is essential for the quality control and further development of this compound in pharmaceutical and scientific research.

References

An In-depth Technical Guide to Nyasicol 1,2-acetonide: Physicochemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasicol 1,2-acetonide is a phenolic lignan isolated from Curculigo capitulata, a plant with a history of use in traditional medicine. As a member of the lignan family, this compound is of interest to the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its potential biological activities based on related compounds isolated from the same source. This document also includes detailed experimental protocols relevant to the characterization and evaluation of this class of natural products.

Core Physicochemical Properties

Data Presentation

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 1432057-64-1[1][2][3] |

| Molecular Formula | C₂₀H₂₀O₆[1][3] |

| Molecular Weight | 356.37 g/mol [1][3] |

| Chemical Name | 4-[3-[(4R,5R)-5-(3,4-dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol[3] |

| SMILES | CC1(OC(C(O1)C2=CC(=C(C=C2)O)O)CC#CC3=CC(=C(C=C3)O)O)C[3] |

| Type of Compound | Phenol, Lignan[1][3] |

Table 2: Physical Properties of this compound

| Property | Value/Description |

| Appearance | Powder[3] |

| Melting Point | Not reported in the literature. |

| Boiling Point | Not reported in the literature. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |

| Purity | Typically >98% or 95-99% as commercially available[1][3] |

Spectral Data and Characterization

The structural elucidation of this compound relies on standard analytical techniques for natural products, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the specific spectral data for this compound is not publicly available, the following sections describe the general experimental protocols used for the characterization of lignans.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a compound like this compound, both ¹H and ¹³C NMR would be essential for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited in the available literature, research on other norlignans and phenolic compounds isolated from Curculigo capitulata provides valuable insights into its potential bioactivity. A recent study demonstrated that compounds from this plant exhibit neuroprotective effects against glutamate-induced oxidative injury in SH-SY5Y cells.[4][5]

One of the identified compounds was found to exert its protective effect by regulating the Nrf2/HO-1 signaling pathway.[4] This pathway is a key regulator of cellular defense against oxidative stress.

Nrf2/HO-1 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Heme Oxygenase-1 (HO-1), leading to their expression. The upregulation of these genes helps to mitigate cellular damage from reactive oxygen species (ROS).[6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide generalized protocols relevant to the study of this compound.

Determination of Melting Point (General Protocol)

The melting point of a solid crystalline compound is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the purified compound is finely ground into a powder.

-

Capillary Loading: A capillary tube is tapped into the powder to pack a small amount of the sample to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point, and then the heating rate is reduced to 1-2°C per minute.

-

Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[10][11][12]

NMR Spectroscopy of Lignans (General Protocol)

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the purified lignan is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the structure. 2D NMR techniques such as COSY, HSQC, and HMBC are often employed for complete structural assignment.[13][14][15][16]

Mass Spectrometry of Lignans (General Protocol)

Methodology:

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is a common technique for lignans.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the molecular ion and analyze the resulting fragment ions to gain further structural information.[17][18][19]

Neuroprotective Activity Assay (General Protocol)

This protocol is based on the methodology used to assess the neuroprotective effects of compounds from Curculigo capitulata.[4][5]

Methodology:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.

-

Induction of Injury: Glutamate is added to the cell culture to induce oxidative stress and cell death.

-

Cell Viability Assessment: After incubation, cell viability is measured using a method such as the MTT assay to determine the protective effect of the compound.

-

Mechanism of Action Studies: To investigate the underlying mechanism, protein levels of key signaling molecules like Nrf2 and HO-1 can be quantified using Western blotting.[20][21][22][23][24]

Conclusion

This compound is a phenolic lignan with a defined chemical structure. While some of its physical properties remain to be experimentally determined, its chemical nature suggests potential for biological activity. Based on studies of related compounds from its natural source, Curculigo capitulata, this compound warrants further investigation, particularly for its potential neuroprotective effects, possibly mediated through the Nrf2/HO-1 signaling pathway. The experimental protocols outlined in this guide provide a framework for the further characterization and biological evaluation of this and other related natural products.

References

- 1. CAS 1432057-64-1 | this compound [phytopurify.com]

- 2. This compound CAS#: 1432057-64-1 [m.chemicalbook.com]

- 3. This compound | CAS:1432057-64-1 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. westlab.com [westlab.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. researchgate.net [researchgate.net]

- 14. Complete assignments of 1H and 13C NMR spectral data for benzylidenebenzyl butyrolactone lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 13C NMR Spectroscopy of lignan and neolignan derivatives | Semantic Scholar [semanticscholar.org]

- 16. 1H- and 13C-nmr assignments of phyllanthin and hypophyllanthin: lignans that enhance cytotoxic responses with cultured multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 18. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of lignans in flaxseed using liquid chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]

- 21. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]

- 22. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. preprints.org [preprints.org]

- 24. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nyasicol 1,2-acetonide: A Technical Guide to its Natural Sourcing and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origin and laboratory isolation of Nyasicol 1,2-acetonide, a derivative of the naturally occurring norlignan, nyasicol. While this compound itself is a semi-synthetic compound, its precursor is sourced from the plant species Curculigo capitulata. This document details the extraction and purification of the parent compound and the subsequent chemical transformation to yield this compound.

Natural Source and Precursor Isolation

This compound is derived from nyasicol, a norlignan found in the rhizomes of Curculigo capitulata (Lour.) Kuntze, a plant distributed in southern and southwestern China. The isolation of nyasicol and related norlignans from this plant has been documented in phytochemical studies.

General Extraction and Fractionation Protocol

The isolation of the precursor compound, nyasicol, typically involves a multi-step process beginning with the extraction of the dried and powdered rhizomes of Curculigo capitulata. A general experimental workflow is outlined below.

Experimental Protocol: Extraction and Isolation of Nyasicol from Curculigo capitulata

-

Plant Material Preparation: Air-dried and powdered rhizomes of Curculigo capitulata are used as the starting material.

-

Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (MeOH), at room temperature.

-

Solvent Partitioning: The resulting crude methanol extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. The norlignan precursors, including nyasicol, are typically enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The enriched fractions are then subjected to a series of chromatographic techniques for the isolation of pure compounds. This often includes:

-

Silica Gel Column Chromatography: The ethyl acetate or n-butanol fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a chloroform-methanol or hexane-ethyl acetate mixture, to yield several sub-fractions.

-

Sephadex LH-20 Column Chromatography: Further purification of the sub-fractions is often achieved using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification of the isolated compounds is typically performed using reversed-phase preparative HPLC (e.g., with a C18 column) and a mobile phase gradient of methanol-water or acetonitrile-water.

-

The fractions are monitored throughout the process using Thin Layer Chromatography (TLC) to identify and combine those containing the target compound, nyasicol. The structure of the isolated nyasicol is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Synthesis of this compound

This compound is prepared from its natural precursor, nyasicol, which possesses a vicinal diol functional group. The formation of the acetonide serves to protect this diol, a common strategy in organic synthesis and for structural elucidation.[1]

General Protocol for Acetonide Formation

The reaction involves the acid-catalyzed formation of a cyclic ketal between the 1,2-diol of nyasicol and acetone.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Isolated and purified nyasicol (containing a 1,2-diol) is dissolved in anhydrous acetone.

-

Acid Catalyst: A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or a cation exchange resin, is added to the solution.[1]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst. The mixture is then concentrated under reduced pressure to remove the acetone.

-

Extraction and Purification: The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is then purified by column chromatography on silica gel to yield the pure product.

The structure of the resulting this compound is confirmed by spectroscopic analysis (NMR, MS).

Data Presentation

The following table summarizes the key chemical information for this compound.

| Property | Value | Reference |

| Compound Name | This compound | |

| CAS Number | 1432057-64-1 | |

| Molecular Formula | C₂₀H₂₀O₆ | |

| Molecular Weight | 356.37 g/mol | |

| Natural Precursor | Nyasicol | |

| Natural Source | Curculigo capitulata (Lour.) Kuntze | |

| Compound Type | Phenol, Norlignan Derivative | |

| Purity (Commercial) | >98% | |

| Identification Methods | NMR, Mass Spectrometry |

Visualizations

The following diagrams illustrate the logical workflow for the isolation of the natural precursor and the subsequent synthesis of this compound.

Caption: Workflow for the isolation of Nyasicol from Curculigo capitulata.

Caption: Synthesis of this compound from its natural precursor.

References

The Biosynthesis of Nyasicol 1,2-acetonide in Curculigo capitulata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nyasicol, a cycloartane triterpenoid isolated from Curculigo capitulata, has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Nyasicol and its derivative, Nyasicol 1,2-acetonide. While the complete enzymatic cascade in C. capitulata remains to be fully elucidated, this document outlines a putative pathway based on established principles of triterpenoid biosynthesis. Furthermore, it details generalized experimental protocols for the isolation, characterization, and quantification of these compounds, providing a foundational framework for researchers in natural product chemistry and drug discovery.

Introduction

Curculigo capitulata, a member of the Hypoxidaceae family, is a plant with a history of use in traditional medicine. Phytochemical investigations of this genus have revealed a rich diversity of secondary metabolites, including a significant number of cycloartane-type triterpenoids. Among these, Nyasicol has been identified as a key constituent. The acetonide derivative, this compound, is also a notable natural product isolated from this plant. Triterpenoids, in general, are known to be synthesized via the isoprenoid pathway, with cycloartenol serving as the primary precursor for cycloartane skeletons in plants. The subsequent structural diversification is achieved through a series of enzymatic modifications, primarily oxidation and glycosylation, catalyzed by enzymes such as cytochrome P450 monooxygenases and UDP-glycosyltransferases. This guide will delve into the proposed biosynthetic route to Nyasicol and provide practical methodologies for its study.

Proposed Biosynthetic Pathway of Nyasicol

The biosynthesis of Nyasicol in Curculigo capitulata is believed to follow the general pathway of cycloartane triterpenoid synthesis. The pathway can be conceptually divided into two main stages: the formation of the cycloartane skeleton and the subsequent modifications to yield Nyasicol.

Formation of the Cycloartenol Precursor

The initial steps of triterpenoid biosynthesis are well-established and occur in the cytoplasm and endoplasmic reticulum. The pathway begins with the synthesis of the five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. These precursors are then sequentially condensed to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and finally squalene. Squalene undergoes epoxidation to form 2,3-oxidosqualene, a crucial branch-point intermediate. In plants, 2,3-oxidosqualene is cyclized by the enzyme cycloartenol synthase (CAS) to produce cycloartenol, the foundational skeleton of cycloartane triterpenoids.

Screening for Biological Activity of Nyasicol 1,2-acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasicol 1,2-acetonide is a phenolic compound that can be isolated from Curculigo capitulata. The genus Curculigo has been a source of compounds with a variety of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. While specific research on the bioactivity of this compound is limited, its origin suggests potential therapeutic applications. This technical guide provides a proposed framework for the systematic screening of this compound for key biological activities. The protocols and workflows detailed herein are established methodologies in the field of natural product drug discovery.

Proposed Screening Workflow

The initial screening of this compound should follow a logical progression from general cytotoxicity assessment to more specific activity-based assays. This ensures that any observed specific activities are not a result of general toxicity to the test systems.

Caption: Proposed experimental workflow for screening this compound.

Data Presentation: Hypothetical Screening Results

Effective data management is crucial for comparing the outcomes of different bioassays. The following tables illustrate a structured format for presenting hypothetical quantitative data for this compound.

Table 1: Cytotoxicity Data

| Cell Line | Assay Type | Parameter | Value |

| HEK293 | MTT | IC₅₀ (µM) | > 100 |

| RAW 264.7 | MTT | IC₅₀ (µM) | > 100 |

Table 2: Anti-inflammatory Activity

| Cell Line | Stimulant | Assay | Parameter | Value |

| RAW 264.7 | LPS | Griess Assay | IC₅₀ (µM) for NO inhibition | 25.5 |

Table 3: Antimicrobial Activity

| Microorganism | Assay Type | Parameter | Value (µg/mL) |

| Staphylococcus aureus | Broth Microdilution | MIC | 64 |

| Escherichia coli | Broth Microdilution | MIC | > 128 |

| Candida albicans | Broth Microdilution | MIC | 128 |

Experimental Protocols

Detailed methodologies for the proposed screening assays are provided below.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability.[1][2] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293 for general cytotoxicity and RAW 264.7 for relevance to inflammation studies) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay evaluates the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite from a sodium nitrite standard curve and calculate the percentage of NO inhibition. Calculate the IC₅₀ value for NO inhibition.

Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]

Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Signaling Pathway Visualization

Understanding the potential mechanism of action is a critical next step after identifying a bioactive compound. For anti-inflammatory activity, a common target is the NF-κB signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. broadpharm.com [broadpharm.com]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Spectroscopic Profile of Nyasicol 1,2-acetonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Nyasicol 1,2-acetonide (CAS No: 1432057-64-1; Molecular Formula: C₂₀H₂₀O₆). Due to the limited availability of public experimental data, this document presents predicted spectroscopic values based on the known structure of the molecule and established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This guide is intended to serve as a reference for researchers involved in the synthesis, characterization, and analysis of Nyasicol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the analysis of its functional groups, including the acetonide, catechol, and alkyne moieties, and comparison with similar structures.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.0 - 6.7 | m | 6H | Aromatic protons (catechol rings) |

| ~ 5.5 - 5.0 | m | 2H | Protons on the dioxolane ring |

| ~ 4.8 | br s | 4H | Phenolic -OH |

| ~ 2.8 | t | 2H | -CH₂-C≡ |

| ~ 1.5 | s | 6H | Acetonide methyl protons |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 143 | Aromatic C-O |

| ~ 122 - 115 | Aromatic C-H |

| ~ 110 | Acetonide ketal carbon |

| ~ 85 - 80 | Alkyne carbons |

| ~ 80 - 75 | Dioxolane ring carbons |

| ~ 27 - 25 | Acetonide methyl carbons |

| ~ 20 | -CH₂- |

Experimental Protocol for NMR Spectroscopy

A standard experimental protocol for acquiring NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).[1] The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3200 | Broad, Strong | O-H stretch (phenolic) |

| 3300 - 3250 | Sharp, Medium | ≡C-H stretch |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2990 - 2850 | Medium | Aliphatic C-H stretch |

| 2260 - 2100 | Weak to Medium | C≡C stretch (alkyne) |

| 1600 - 1450 | Strong to Medium | Aromatic C=C stretch |

| 1380 - 1370 | Medium | C-H bend (gem-dimethyl of acetonide) |

| 1250 - 1000 | Strong | C-O stretch (dioxolane and phenol) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, a nujol mull, or as a thin film from a volatile solvent. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or solvent is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation patterns.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺): The expected exact mass of the molecular ion [M+H]⁺ for this compound (C₂₀H₂₀O₆) is approximately 357.1287 m/z. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Key Fragmentation Patterns: Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), characteristic fragmentation would be expected. Key fragment ions would likely arise from:

-

Loss of a methyl group from the acetonide (-CH₃).

-

Loss of acetone (-C₃H₆O).

-

Cleavage of the propargylic bond.

-

Fragmentations of the catechol rings.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the compound.

-

Ionization: ESI is a suitable soft ionization technique for a polar molecule like this compound, which would likely produce the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Fragmentation (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to fragmentation (e.g., through CID). The resulting fragment ions are then analyzed.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the compound. Researchers are encouraged to acquire and publish the experimental data to contribute to the scientific community's knowledge base.

References

Potential Therapeutic Applications of Nyasicol 1,2-acetonide and Related Norlignans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasicol 1,2-acetonide is a phenolic norlignan that can be isolated from the herb Curculigo capitulata. While direct therapeutic studies on this compound are not currently available in published literature, the chemical class of norlignans and the plant from which it is derived, Curculigo capitulata, have been the subject of research, revealing significant biological activities. This technical guide will synthesize the available information on the potential therapeutic applications of this compound by examining the bioactivities of structurally related compounds isolated from the same source. The primary focus will be on the neuroprotective effects of these norlignans, providing a basis for future research and drug development endeavors.

Plants of the genus Curculigo have a history of use in traditional medicine for various ailments.[1] Modern phytochemical investigations have identified phenols, phenolic glycosides, and norlignans as major constituents of these plants, exhibiting a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2]

A recent study investigated the neuroprotective properties of 26 compounds isolated from Curculigo capitulata against glutamate-induced oxidative injury in human neuroblastoma SH-SY5Y cells.[1][3] Several of these compounds, including norlignans, demonstrated significant neuroprotective activity, suggesting a promising therapeutic avenue for this class of molecules.[1][3] One of the active compounds was found to exert its protective effect by modulating the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.[1][3]

This guide will provide an in-depth look at the data from these studies, detail the experimental protocols used, and visualize the relevant biological pathways to support the hypothesis that this compound may share similar therapeutic potential.

Quantitative Data on Neuroprotective Effects

The neuroprotective effects of compounds isolated from Curculigo capitulata were evaluated against glutamate-induced cell death in SH-SY5Y cells. The data from this study are summarized in the table below.

| Compound ID | Compound Type | Concentration (µM) | Protection Rate (%) |

| 1 | Norlignan | 5 | 29.4 |

| 3 | Norlignan | 40 | 52.8 |

| 6 | Pyrrolidine | 40 | 33.6 |

| 8 | Norlignan | 40 | 31.8 |

| 11 | Norlignan | 40 | 35.1 |

| 17 | Phenolic | 40 | 32.5 |

| NAC (Control) | N-Acetylcysteine | 50 | 31.3 |

Data sourced from a study on norlignans and phenolics from Curculigo capitulata and their neuroprotective effects.[1][3]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited research is crucial for replication and further investigation. The following section outlines the key experimental protocol for assessing neuroprotective activity.

Glutamate-Induced Cytotoxicity Assay in SH-SY5Y Cells

This assay is designed to evaluate the ability of a compound to protect neuronal cells from glutamate-induced excitotoxicity, a key mechanism in several neurodegenerative diseases.

1. Cell Culture and Seeding:

-

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight.

2. Compound Pre-treatment:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound).

-

The cells are pre-incubated with the test compounds for a defined period (e.g., 1-2 hours).

3. Induction of Glutamate Toxicity:

-

After the pre-treatment period, a high concentration of L-glutamic acid (e.g., 28 mM to 100 mM) is added to the wells (except for the control group) to induce cytotoxicity.[1][4]

-

The cells are then incubated for an additional period (e.g., 3-24 hours).

4. Assessment of Cell Viability:

-

Cell viability is measured using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.

-

The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control cells.

5. Data Analysis:

-

The neuroprotective effect is determined by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

-

The protection rate is often calculated to quantify the extent of neuroprotection.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of the norlignans from Curculigo capitulata are, in part, attributed to their ability to modulate cellular defense mechanisms against oxidative stress. One of the key pathways identified is the Nrf2/HO-1 signaling pathway.[1][3]

Nrf2/HO-1 Signaling Pathway

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation.[5][6] In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5][6] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1).[7][8] The upregulation of HO-1 and other antioxidant enzymes helps to mitigate oxidative damage and promote cell survival.[7]

Nrf2/HO-1 signaling pathway in neuroprotection.

Experimental Workflow for Investigating Neuroprotection

The logical flow of experiments to determine the neuroprotective potential of a compound like this compound is depicted in the following diagram.

Workflow for neuroprotective drug discovery.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic applications of this compound is yet to be established, the significant neuroprotective effects demonstrated by other norlignans isolated from its source, Curculigo capitulata, provide a strong rationale for its investigation. The data presented in this guide suggest that this compound could potentially act as a neuroprotective agent, possibly through the modulation of the Nrf2/HO-1 signaling pathway.

Future research should focus on:

-

Isolation and Characterization: Ensuring a pure and well-characterized supply of this compound for biological testing.

-

In Vitro Screening: Performing the described glutamate-induced cytotoxicity assay to confirm its neuroprotective effects and determine its potency (e.g., IC50).

-

Mechanism of Action Studies: Investigating its impact on the Nrf2/HO-1 pathway and other relevant signaling cascades involved in neuroprotection.

-

In Vivo Efficacy: Evaluating its therapeutic potential in animal models of neurodegenerative diseases such as Parkinson's or Alzheimer's disease.

The exploration of natural products like this compound holds promise for the discovery of novel therapeutic leads for the treatment of debilitating neurological disorders. This technical guide serves as a foundational resource for scientists and researchers embarking on this important endeavor.

References

- 1. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Norlignans and Phenolics from Curculigo capitulata and Their Neuroprotection Against Glutamate-Induced Oxidative Injury in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Review of Nyasicol 1,2-acetonide and its Congeners: From Traditional Use to Modern Pharmacology

For Immediate Release

A comprehensive technical review of the research surrounding Nyasicol 1,2-acetonide and related compounds isolated from Curculigo capitulata reveals a promising landscape for future drug development. This whitepaper synthesizes the available scientific literature, presenting key findings on the biological activities, experimental protocols, and underlying signaling pathways of these natural products. While direct research on this compound is limited, this review focuses on its closely related precursor, Nyasicoside, and other bioactive norlignans and phenolic compounds derived from the same plant source, providing a crucial knowledge base for researchers, scientists, and drug development professionals.

Curculigo capitulata, a plant with a history of use in traditional medicine for ailments ranging from impotence to inflammatory conditions, is the primary source of these compounds. Modern phytochemical investigations have identified a wealth of norlignans and phenolics within this plant, with research pointing to significant therapeutic potential in areas such as cardiovascular health, neuroprotection, and bone regeneration.

Physicochemical Properties

This compound is classified as a phenol and a lignan. While detailed experimental data for this specific acetonide is not extensively published, the fundamental properties of related compounds are outlined below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₆ | [1][2] |

| Molecular Weight | 356.37 g/mol | [1][2] |

| CAS Number | 1432057-64-1 | [1][2] |

| Botanical Source | Curculigo capitulata | [1] |

| Compound Type | Phenol, Lignan | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Purity | >98% (Commercially available) | [3] |

Biological Activities and Quantitative Data

Research into the bioactive constituents of Curculigo capitulata has unveiled a spectrum of pharmacological effects. The most well-documented activities include anti-arrhythmic, neuroprotective, and anti-osteoporotic effects.

Anti-Arrhythmic Activity

Nyasicoside, a precursor to this compound, has demonstrated potent anti-arrhythmic properties. In ex vivo studies using guinea pig heart preparations, Nyasicoside was effective in counteracting ouabain-induced arrhythmia.

| Compound | Bioassay | Effective Concentration | Effect |

| Nyasicoside | Ouabain-induced arrhythmia in guinea pig heart preparations | 3 µmol/L | Returned normal rhythm for over 10 minutes against arrhythmia induced by 6 µmol/L ouabain. |

Neuroprotective Activity

Several norlignans and phenolic compounds isolated from Curculigo capitulata have shown significant neuroprotective effects against glutamate-induced oxidative stress in human neuroblastoma SH-SY5Y cells.

| Compound | Bioassay | Concentration | Protection Rate (%) |

| Compound 1 (Norlignan) | Glutamate-induced oxidative damage in SH-SY5Y cells | 5-40 µM | 29.4 - 52.8 |

| Compound 3 (Norlignan) | Glutamate-induced oxidative damage in SH-SY5Y cells | 5-40 µM | 29.4 - 52.8 |

| Compound 6 (Pyrrolidine-based) | Glutamate-induced oxidative damage in SH-SY5Y cells | 5-40 µM | 29.4 - 52.8 |

| Compound 8 (Norlignan) | Glutamate-induced oxidative damage in SH-SY5Y cells | 5-40 µM | 29.4 - 52.8 |

| Compound 11 (Norlignan) | Glutamate-induced oxidative damage in SH-SY5Y cells | 5-40 µM | 29.4 - 52.8 |

| Compound 17 (Phenolic) | Glutamate-induced oxidative damage in SH-SY5Y cells | 5-40 µM | 29.4 - 52.8 |

Anti-Osteoporotic Activity

An extract of Curculigo capitulata (Eocc) has been shown to promote the proliferation and differentiation of pre-osteoblastic MC3T3-E1 cells, suggesting its potential in treating postmenopausal osteoporosis.

| Treatment | Bioassay | Key Findings |

| Eocc | MC3T3-E1 cell proliferation and differentiation | Increased ALP activity and stimulated the formation of osteogenic mineralized nodules. |

| Eocc | Western Blot and qPCR on MC3T3-E1 cells | Upregulated the expression of osteogenic markers (Runx2, OCN, OPN, and BSP) at both protein and mRNA levels. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols employed in the study of Curculigo capitulata constituents.

Anti-Arrhythmic Activity Assay

-

Model: Guinea pig heart preparations.

-

Induction of Arrhythmia: Perfusion with Tyrode's solution containing 6 µmol/L ouabain.

-

Treatment: Administration of Nyasicoside at a concentration of 3 µmol/L.

-

Endpoint: Restoration of normal heart rhythm for a duration exceeding 10 minutes.

Neuroprotective Activity Assay

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Induction of Oxidative Stress: Exposure to glutamate.

-

Treatment: Incubation with isolated norlignans and phenolic compounds from Curculigo capitulata at concentrations ranging from 5 to 40 µM.

-

Endpoint: Measurement of cell viability to determine the protective effect against glutamate-induced cell death.

Anti-Osteoporotic Activity Assay

-

Cell Line: Murine pre-osteoblastic MC3T3-E1 cells.

-

Treatment: Incubation with a total extract of Curculigo capitulata (Eocc).

-

Assays:

-

Cell Proliferation: Assessed to determine the effect of Eocc on osteoblast growth.

-

Alkaline Phosphatase (ALP) Staining: To measure early-stage osteoblast differentiation.

-

Alizarin Red Staining: To quantify late-stage osteoblast differentiation and mineralization.

-

Western Blot and qPCR: To measure the expression levels of key osteogenic marker proteins (Runx2, OCN, OPN, BSP) and their corresponding mRNAs.

-

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of compounds from Curculigo capitulata are underpinned by their modulation of specific intracellular signaling pathways.

Neuroprotection via the Nrf2/HO-1 Pathway

Certain norlignans from Curculigo capitulata exert their neuroprotective effects by activating the Nrf2/HO-1 signaling pathway. Under conditions of oxidative stress, these compounds promote the translocation of the transcription factor Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE). This binding event upregulates the expression of downstream antioxidant enzymes, including heme oxygenase-1 (HO-1), which helps to mitigate oxidative damage and protect neuronal cells.

Caption: Nrf2/HO-1 signaling pathway activation by norlignans.

Osteoblast Proliferation and Differentiation via the Src/PI3K/AKT Pathway

The extract of Curculigo capitulata (Eocc) promotes osteogenesis through the activation of the Src/PI3K/AKT signaling cascade. The binding of active components in the extract to cell surface receptors leads to the activation of Src kinase, which in turn phosphorylates and activates phosphoinositide 3-kinase (PI3K). Activated PI3K then catalyzes the phosphorylation of AKT. This cascade of events ultimately leads to the upregulation of transcription factors like Runx2, which are essential for the expression of osteogenic genes and the subsequent proliferation and differentiation of osteoblasts.

Caption: Src/PI3K/AKT pathway in osteoblast proliferation.

Conclusion and Future Directions

The compounds isolated from Curculigo capitulata, particularly Nyasicoside and other norlignans, present a compelling case for further investigation as potential therapeutic agents. The documented anti-arrhythmic, neuroprotective, and anti-osteoporotic activities, coupled with initial insights into their mechanisms of action, provide a solid foundation for future research.

To advance the therapeutic potential of this compound and its related compounds, future research should focus on:

-

Isolation and Characterization: Dedicated studies to isolate and fully characterize this compound to enable direct biological testing.

-

In Vivo Studies: Moving beyond in vitro and ex vivo models to in vivo studies to assess the efficacy, pharmacokinetics, and safety of these compounds in animal models of arrhythmia, neurodegenerative diseases, and osteoporosis.

-

Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways to fully elucidate how these compounds exert their biological effects.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structures of these norlignans to optimize their potency and selectivity for specific therapeutic targets.

This comprehensive review underscores the rich pharmacological potential held within Curculigo capitulata. With continued and focused research, this compound and its congeners could pave the way for novel therapies for a range of debilitating diseases.

References

Methodological & Application

Application Notes & Protocols for the Quantification of Nyasicol 1,2-acetonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nyasicol 1,2-acetonide is a lignan derivative with potential pharmacological activities. Accurate and precise quantification of this compound is critical for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methods described are based on established principles for the analysis of natural products and have been designed to meet international validation guidelines.[1][2][3][4][5]

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound: an HPLC-UV/DAD method for routine analysis and a more sensitive and selective LC-MS/MS method for bioanalytical applications or trace-level detection.

Method 1: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

This method is suitable for the quantification of this compound in bulk material, finished products, and for in-process controls where concentration levels are relatively high. HPLC with Diode Array Detection (DAD) or a UV detector is a robust and widely available technique.[6][7][8]

Experimental Protocol: HPLC-UV/DAD

1. Instrumentation and Chromatographic Conditions:

-

System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of this compound. Based on the lignan structure, a wavelength in the range of 280-290 nm is a good starting point.

-

Run Time: Approximately 15 minutes.

Gradient Program:

| Time (min) | % Solvent A | % Solvent B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

2. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase initial conditions (90:10 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation will depend on the matrix. For bulk powder, dissolve a known amount in the solvent used for the stock solution and dilute to fall within the calibration range. For formulated products, an extraction step may be necessary.

3. Method Validation Parameters (Hypothetical Data): The following table summarizes the expected performance of the HPLC-UV/DAD method based on typical validation results for similar natural products.[1][2]

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Limit of Detection (LOD) | - | 0.3 µg/mL |

| Limit of Quantification (LOQ) | - | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |

| Precision (% RSD) | ≤ 2.0% | < 1.5% |

Workflow for HPLC-UV/DAD Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Development, method validation and simultaneous quantification of eleven bioactive natural products from high-altitude medicinal plant by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashdin.com [ashdin.com]

- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 5. ikev.org [ikev.org]

- 6. CAS 1432057-64-1 | this compound [phytopurify.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Nyasicol 1,2-acetonide Stock Solution Preparation and Storage

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nyasicol 1,2-acetonide is a phenolic lignan, a class of natural products known for a variety of biological activities.[1][2][3] Proper preparation and storage of stock solutions are critical for ensuring the compound's stability and the reproducibility of experimental results. These application notes provide a detailed protocol for the preparation and storage of this compound stock solutions based on its known chemical properties and general best practices for similar compounds.

Data Presentation

The following table summarizes the key quantitative data for the preparation and storage of a this compound stock solution.

| Parameter | Value | Source/Recommendation |

| Chemical Formula | C₂₀H₂₀O₆ | [2] |

| Molecular Weight | 356.37 g/mol | [2] |

| Recommended Solvents | Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |

| Recommended Stock Concentration | 10 mM in DMSO | Based on common laboratory practice for in vitro assays |

| Storage of Solid Compound | 2-8°C for up to 24 months in a tightly sealed vial | Based on supplier recommendation |

| Storage of Stock Solution | Aliquoted in tightly sealed vials at -20°C for up to 2 weeks | Based on supplier recommendation |

| Pre-use Equilibration | Allow vial to equilibrate to room temperature for at least 1 hour before opening | Based on supplier recommendation |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for in vitro studies due to its high solubilizing capacity for a wide range of compounds.

Materials:

-

This compound (solid)

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Personal protective equipment (gloves, lab coat, safety glasses)

Procedure:

-

Equilibrate: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least one hour. This prevents condensation of moisture inside the vial, which could affect the stability of the compound.

-

Weighing: In a sterile microcentrifuge tube or amber glass vial, accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.56 mg of the compound.

-

Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO to the vial containing the compound. For the 3.56 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes or amber glass vials. The volume of the aliquots should be appropriate for your experimental needs.

Storage and Handling of this compound Stock Solution

Proper storage is crucial to maintain the integrity of the this compound stock solution. Phenolic compounds can be sensitive to light and oxidation.

Storage Conditions:

-

Short-term (up to 2 weeks): Store the aliquots of the stock solution at -20°C in a non-frost-free freezer. The vials should be tightly sealed to prevent solvent evaporation and contamination.

-

Long-term: For storage longer than two weeks, it is recommended to prepare fresh stock solutions.

Handling:

-

Thawing: When ready to use, thaw a single aliquot at room temperature.

-

Use: Once thawed, use the solution on the same day. Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.

-

Protection from Light: Protect the stock solution from direct light by using amber vials or by wrapping clear vials in aluminum foil.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the preparation and storage of the this compound stock solution.

Caption: Workflow for this compound stock solution preparation and storage.

Since no specific signaling pathways for this compound have been identified in the provided search results, a diagram illustrating a hypothetical mechanism of action or a known pathway for related lignan compounds would be speculative. The workflow diagram above provides a factual and useful visualization for the user.

References

Application Note: HPLC-DAD Method for Purity Analysis of Nyasicol 1,2-acetonide

AN-2025-11-19

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array detector (DAD) for the determination of the purity of Nyasicol 1,2-acetonide. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of natural products and their derivatives. The described protocol provides excellent separation and quantification, ensuring the accurate assessment of the main compound and any potential impurities.

Introduction

This compound is a phenolic compound, often isolated from natural sources like Curculigo capitulata[1][2][3]. As with many natural products intended for research or pharmaceutical development, establishing the purity of the active substance is a critical step. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of natural products in complex matrices[4]. The use of a Diode Array Detector (DAD) offers the advantage of acquiring spectral data across a range of wavelengths simultaneously, which is invaluable for peak identification and purity assessment[5][6].

This document provides a comprehensive protocol for a stability-indicating RP-HPLC-DAD method, suitable for routine quality control and purity checks of this compound.

Principle of the Method

The method is based on reverse-phase chromatography, where the separation of this compound from its potential impurities is achieved based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase[7][8][9]. A gradient elution using a mixture of water and an organic solvent (acetonitrile) allows for the effective separation of compounds with a range of polarities[10]. The DAD detector monitors the elution, and the purity is calculated using the area normalization method from the resulting chromatogram.

Experimental Protocol

Apparatus and Materials

-

HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (e.g., Agilent 1200 series or similar)[11].

-

Chromatography data acquisition and processing software (e.g., ChemStation, LabSolutions).

-

Analytical balance (0.01 mg readability).

-

Volumetric flasks (Class A).

-

Pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC vials.

-

Ultrasonic bath.

Reagents and Standards

-

This compound reference standard (>98% purity).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade or Milli-Q).

-

Formic acid (optional, for mobile phase modification, HPLC grade).

-

Methanol (HPLC grade, for cleaning).

-